4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-phenylpropyl)benzamide
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Overview
Description
4-((6,7-Dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-phenylpropyl)benzamide is an organic compound known for its unique chemical structure and various potential applications in scientific research and industry. This compound falls under the category of quinazolinone derivatives, which are widely studied for their biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-phenylpropyl)benzamide can be achieved through several routes, typically involving the reaction of 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione with suitable benzylating agents. The key steps include:
Preparation of 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione: This can be synthesized starting from anthranilic acid, which undergoes cyclization and subsequent methoxylation.
Formation of the benzamide derivative: The quinazolinedione is reacted with benzyl bromide or chloride under basic conditions (e.g., sodium hydride in DMF) to form the intermediate benzylated product.
Final coupling reaction: The benzylated intermediate is coupled with N-(2-phenylpropyl)amine to yield the final product.
Industrial Production Methods
Industrial-scale production of this compound often involves optimized and scalable versions of the synthetic routes described above. Key considerations for industrial production include reaction yield, purity, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups can make it susceptible to oxidative demethylation under strong oxidizing conditions.
Reduction: The quinazolinone ring can undergo reduction to form dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidation: Using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Employing hydrogenation catalysts (e.g., Pd/C) or chemical reducing agents (e.g., sodium borohydride).
Substitution: Utilizing nucleophiles like thiols, amines, or organometallic reagents under appropriate conditions.
Major Products Formed
Oxidation: Demethylated quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted benzamide derivatives with modified benzyl groups.
Scientific Research Applications
4-((6,7-Dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-phenylpropyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its biological target. In many cases, it functions by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit a key enzyme involved in a biological pathway, leading to downstream effects that can be therapeutic in nature.
Comparison with Similar Compounds
Similar Compounds
4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid
4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(phenylmethyl)benzamide
4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-phenylacetamide)benzamide
Unique Characteristics
What sets 4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-phenylpropyl)benzamide apart from other similar compounds is the specific arrangement of its functional groups, which imparts unique chemical reactivity and biological activity. This particular structure allows it to interact with specific biological targets more effectively than other compounds in the quinazolinone family.
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Properties
IUPAC Name |
4-[(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(2-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-17(19-7-5-4-6-8-19)15-28-25(31)20-11-9-18(10-12-20)16-30-26(32)21-13-23(34-2)24(35-3)14-22(21)29-27(30)33/h4-14,17H,15-16H2,1-3H3,(H,28,31)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHFXPRCHRHLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3NC2=O)OC)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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